molecular formula C21H23N3O4 B2999598 N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(3-methoxyphenyl)methyl]oxamide CAS No. 898424-24-3

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(3-methoxyphenyl)methyl]oxamide

Cat. No.: B2999598
CAS No.: 898424-24-3
M. Wt: 381.432
InChI Key: XLPMDAKFGNMNPZ-UHFFFAOYSA-N
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Description

“N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(3-methoxyphenyl)methyl]oxamide” is a synthetic organic compound that belongs to the class of oxamides These compounds are characterized by the presence of an oxamide functional group, which is a derivative of oxalic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(3-methoxyphenyl)methyl]oxamide” typically involves the following steps:

    Formation of the Quinoline Derivative: The starting material, 3,4-dihydro-2H-quinoline, is acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid to form 1-acetyl-3,4-dihydro-2H-quinoline.

    Oxamide Formation: The acetylated quinoline derivative is then reacted with an appropriate oxalyl chloride derivative to form the oxamide linkage. This step usually requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Methoxyphenylmethyl Substitution: The final step involves the substitution of the oxamide with a 3-methoxyphenylmethyl group. This can be achieved through a nucleophilic substitution reaction using a suitable methoxyphenylmethyl halide and a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for mixing, heating, and purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenylmethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxamide group, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Drug Development:

Medicine

    Therapeutic Agents: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

Industry

    Materials Science: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(3-methoxyphenyl)methyl]oxamide” depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

  • N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(4-methoxyphenyl)methyl]oxamide
  • N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(3-ethoxyphenyl)methyl]oxamide

Uniqueness

The uniqueness of “N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(3-methoxyphenyl)methyl]oxamide” lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 3-position of the phenyl ring can affect its electronic properties and interactions with molecular targets.

Properties

IUPAC Name

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(3-methoxyphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-14(25)24-10-4-6-16-8-9-17(12-19(16)24)23-21(27)20(26)22-13-15-5-3-7-18(11-15)28-2/h3,5,7-9,11-12H,4,6,10,13H2,1-2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPMDAKFGNMNPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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